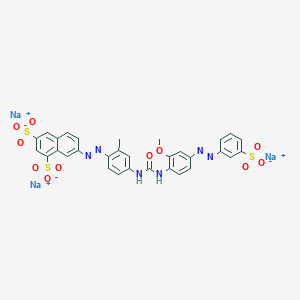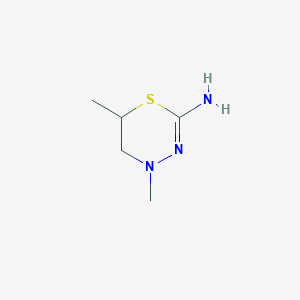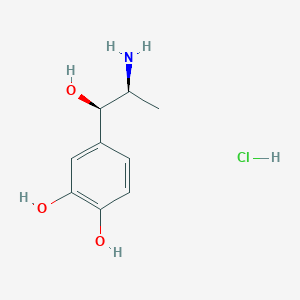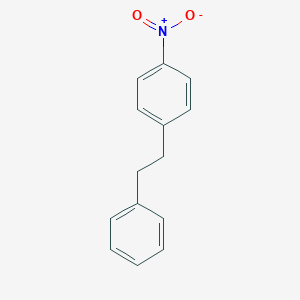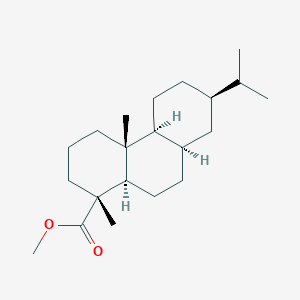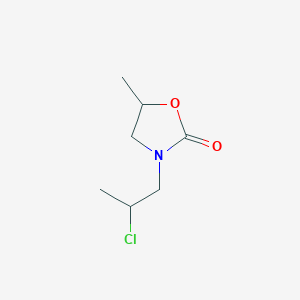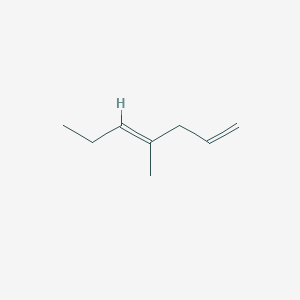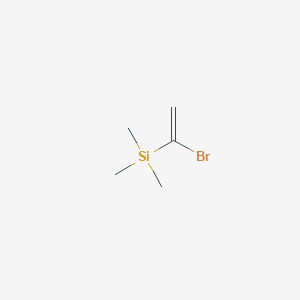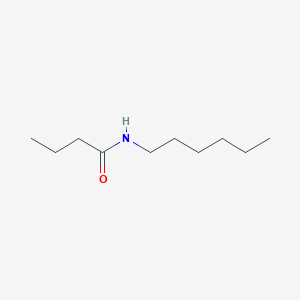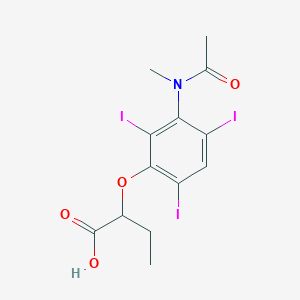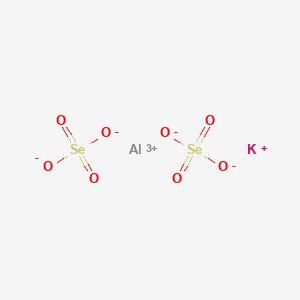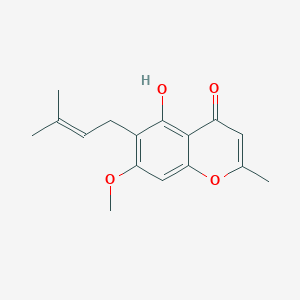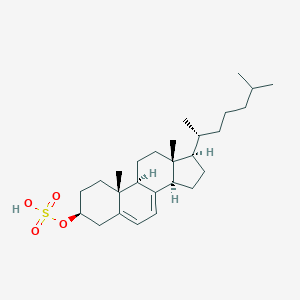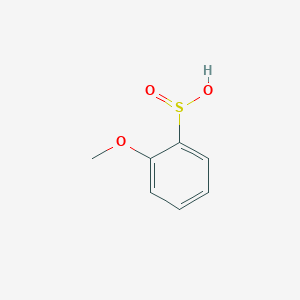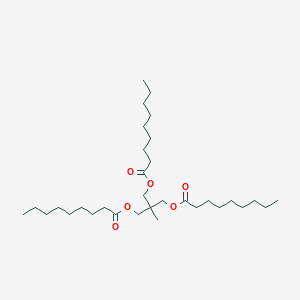
Trimethylolethane trinonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylolethane trinonanoate (TMTN) is a type of ester that is widely used in scientific research applications. It is a colorless, odorless, and viscous liquid that is synthesized through a multi-step process. TMTN has gained popularity due to its unique properties and versatility in various fields of research.
Mechanism Of Action
Trimethylolethane trinonanoate acts as a crosslinking agent by forming ester bonds with other molecules. This process results in the formation of a three-dimensional network that enhances the physical and chemical properties of the material. Trimethylolethane trinonanoate is also known to improve the thermal stability, chemical resistance, and mechanical strength of the material.
Biochemical And Physiological Effects
Trimethylolethane trinonanoate has no known biochemical or physiological effects on living organisms. It is considered safe and non-toxic when handled properly. However, it is important to use appropriate safety measures when handling Trimethylolethane trinonanoate due to its potential irritant and flammable properties.
Advantages And Limitations For Lab Experiments
Trimethylolethane trinonanoate offers several advantages in lab experiments, including its ability to improve the physical and chemical properties of the material, its versatility in various fields of research, and its ease of handling and storage. However, Trimethylolethane trinonanoate also has some limitations, such as its high cost, limited availability, and potential environmental impact.
Future Directions
There are several future directions for research on Trimethylolethane trinonanoate, including the development of new synthesis methods, the exploration of its potential applications in different fields, and the investigation of its environmental impact. Researchers can also focus on the optimization of Trimethylolethane trinonanoate-based materials for specific applications, such as biomedical implants, electronic devices, and energy storage systems.
In conclusion, Trimethylolethane trinonanoate is a versatile and useful compound that has gained popularity in scientific research applications. Its unique properties and versatility make it an important building block in the synthesis of various organic compounds and materials. Further research on Trimethylolethane trinonanoate can lead to the development of new and innovative materials with improved physical and chemical properties.
Synthesis Methods
Trimethylolethane trinonanoate is synthesized through a multi-step process that involves the reaction of trimethylolpropane (TMP) with nonanoic acid. The reaction takes place in the presence of a catalyst, which helps in the formation of the ester bond. The resulting product is then purified through distillation and other purification methods.
Scientific Research Applications
Trimethylolethane trinonanoate has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and material science. It is commonly used as a crosslinking agent in the production of resins, adhesives, coatings, and other materials. Trimethylolethane trinonanoate is also used as a building block in the synthesis of various organic compounds, such as surfactants, lubricants, and detergents.
properties
CAS RN |
10535-50-9 |
|---|---|
Product Name |
Trimethylolethane trinonanoate |
Molecular Formula |
C32H60O6 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
[2-methyl-3-nonanoyloxy-2-(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C32H60O6/c1-5-8-11-14-17-20-23-29(33)36-26-32(4,27-37-30(34)24-21-18-15-12-9-6-2)28-38-31(35)25-22-19-16-13-10-7-3/h5-28H2,1-4H3 |
InChI Key |
JMYBRXSQFQZFFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Other CAS RN |
10535-50-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



